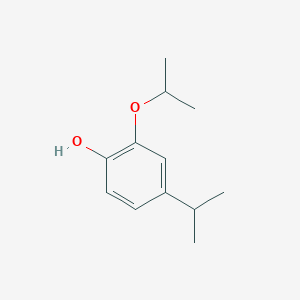

2-Isopropoxy-4-isopropylphenol

Description

Historical Context and Chemical Significance of Substituted Phenols

The study of phenols dates back to the 19th century, with the isolation of phenol (B47542) itself from coal tar. geeksforgeeks.org This marked the beginning of extensive research into a class of compounds characterized by a hydroxyl group directly attached to an aromatic ring. The presence of the hydroxyl group significantly influences the reactivity of the aromatic ring, making phenols key precursors in a vast range of chemical syntheses. nih.gov

Substituted phenols, which are phenolic compounds with additional functional groups on the benzene (B151609) ring, have garnered substantial interest due to the diverse properties imparted by these substituents. The nature and position of these substituent groups can profoundly alter the physical and chemical characteristics of the parent phenol molecule, including its acidity, reactivity, and biological activity. This variability has made substituted phenols indispensable in numerous fields. They are fundamental building blocks in the synthesis of polymers, pharmaceuticals, agrochemicals, and dyes. For instance, the alkylation of phenol is a common industrial process to produce various isopropylphenols, which are precursors to other valuable chemicals. wikipedia.orggoogle.com

Structural Classification and Nomenclature of Isopropoxyphenols

Isopropoxyphenols are a specific subclass of substituted phenols characterized by the presence of both an isopropoxy group (-OCH(CH₃)₂) and a hydroxyl group (-OH) attached to the benzene ring. The nomenclature of these compounds follows the systematic rules established by the International Union of Pure and Applied Chemistry (IUPAC).

According to IUPAC nomenclature, the benzene ring with the hydroxyl group is considered the parent structure, phenol. The positions of the substituents are indicated by numbers, with the carbon atom bearing the hydroxyl group designated as position 1. Therefore, for an isopropoxyphenol, the name would indicate the locant of the isopropoxy group on the phenol ring. For instance, a compound with an isopropoxy group at the carbon adjacent to the hydroxyl group would be named 2-isopropoxyphenol. geeksforgeeks.orgembibe.comck12.org

The compound of interest, 2-Isopropoxy-4-isopropylphenol, is structurally defined by a phenol core with an isopropoxy group at the second position and an isopropyl group at the fourth position relative to the hydroxyl group.

Current Research Trajectories and Academic Relevance of this compound

A comprehensive search of scientific databases and chemical literature reveals a significant gap in the research specifically concerning this compound. There are no readily available studies detailing its synthesis, characterization, or potential applications. While research on related compounds, such as various isopropylphenols and other alkoxy-substituted phenols, is prevalent, direct investigation into the properties and reactivity of this compound appears to be an unexplored area of chemical research.

The academic relevance of this specific compound, therefore, remains theoretical and is predicated on the known properties and applications of structurally similar molecules. The combination of an ether linkage and an alkyl substituent on the phenol ring could potentially lead to interesting chemical properties, but without empirical data, any discussion of its specific research trajectories would be speculative. The absence of dedicated research highlights a potential niche for future investigation in the broader field of substituted phenols.

Chemical and Physical Data for this compound

| Property | Value |

|---|---|

| Molecular Formula | Data not available |

| Molecular Weight | Data not available |

| Appearance | Data not available |

| Melting Point | Data not available |

| Boiling Point | Data not available |

| Solubility | Data not available |

| CAS Number | Data not available |

Synthetic Methodologies and Reaction Pathways for this compound

The synthesis of this compound involves a multi-step process that strategically combines C-alkylation of the phenol ring with O-alkylation of the hydroxyl group. The primary route involves the initial formation of 4-isopropylphenol (B134273), a key intermediate, followed by the introduction of the isopropoxy group. This approach requires careful control of reaction conditions to ensure high regioselectivity and yield.

Structure

3D Structure

Properties

Molecular Formula |

C12H18O2 |

|---|---|

Molecular Weight |

194.27 g/mol |

IUPAC Name |

4-propan-2-yl-2-propan-2-yloxyphenol |

InChI |

InChI=1S/C12H18O2/c1-8(2)10-5-6-11(13)12(7-10)14-9(3)4/h5-9,13H,1-4H3 |

InChI Key |

GGJXQKVRGVEJBH-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)C1=CC(=C(C=C1)O)OC(C)C |

Origin of Product |

United States |

Chemical Transformations and Mechanistic Investigations of 2 Isopropoxy 4 Isopropylphenol

Aromatic Ring Reactivity and Electrophilic Substitution Patterns

The reactivity of the aromatic ring in 2-Isopropoxy-4-isopropylphenol towards electrophilic substitution is dictated by the electronic and steric effects of the hydroxyl, isopropoxy, and isopropyl substituents. The hydroxyl group is a powerful activating group, directing incoming electrophiles to the ortho and para positions. The isopropoxy group is also an activating, ortho-, para-directing substituent. Conversely, the isopropyl group is a weakly activating, ortho-, para-director.

The positions on the aromatic ring available for substitution are C3, C5, and C6. Given the strong activating and directing effect of the hydroxyl group, the primary sites for electrophilic attack are the positions ortho and para to it. The para position is already occupied by an isopropyl group. Therefore, electrophilic substitution is expected to occur predominantly at the C6 position, which is ortho to the hydroxyl group and meta to the isopropoxy group. The C5 position is sterically hindered by the adjacent isopropyl group, making it a less favorable site for substitution.

The interplay of these directing effects is summarized in the following table:

| Substituent | Position | Activating/Deactivating | Directing Effect |

| -OH | C1 | Strongly Activating | Ortho, Para |

| -OCH(CH₃)₂ | C2 | Activating | Ortho, Para |

| -CH(CH₃)₂ | C4 | Weakly Activating | Ortho, Para |

Oxidative Chemistry of Phenolic and Isopropoxy Moieties

The presence of the phenolic hydroxyl group and the isopropoxy ether linkage makes this compound susceptible to oxidative transformations. The oxidation can proceed via different pathways, leading to a variety of products, including quinone methides and dimeric structures.

Formation and Reactivity of Quinone Methide Intermediates

The oxidation of phenols, particularly those with an alkyl substituent at the para position, can lead to the formation of quinone methide intermediates. nih.gov These are highly reactive species that can participate in various subsequent reactions. rsc.org The formation of a quinone methide from this compound would involve the two-electron oxidation of the phenol (B47542). The presence of the isopropyl group at the para position provides a site for the elimination of a proton, leading to the formation of a p-quinone methide.

The formation of quinone methides is often facilitated by electron-donating groups on the aromatic ring, which stabilize the electron-deficient intermediate. nih.gov The isopropoxy group at the C2 position would therefore be expected to facilitate the formation of the quinone methide. These intermediates are highly electrophilic and can react with a variety of nucleophiles. nih.gov In the absence of external nucleophiles, the quinone methide can undergo further reactions, such as dimerization or oligomerization.

The general reactivity of quinone methides is influenced by the substituents on the aromatic ring. Electron-withdrawing groups tend to suppress their formation, while electron-donating groups facilitate it. nih.gov The isopropoxy group in this compound would therefore be expected to promote the formation of the corresponding quinone methide.

Dimerization and Oligomerization Pathways under Oxidative Conditions

Under oxidative conditions, phenols can undergo dimerization and oligomerization. For hindered phenols, oxidation can lead to the formation of phenoxy radicals, which can then couple to form dimers. acs.org In the case of 4-isopropylphenol (B134273), oxidation has been shown to produce dimeric products. researchgate.net

For this compound, oxidation could initially form a phenoxy radical. This radical can then exist in resonance with a radical at the para-isopropyl group. The coupling of these radicals can lead to the formation of various dimeric structures. The specific products formed will depend on the reaction conditions, including the oxidant used and the solvent.

One possible dimerization pathway involves the coupling of two phenoxy radicals to form a C-C or C-O linked dimer. Another pathway could involve the reaction of a quinone methide intermediate with a molecule of the starting phenol, acting as a nucleophile.

Cleavage and Rearrangement Reactions of Alkyl and Alkoxy Substituents

The alkyl and alkoxy substituents on the aromatic ring of this compound can undergo cleavage and rearrangement reactions under specific conditions, typically involving strong acids or high temperatures.

Isopropyl Group Migrations

While less common than other rearrangements, isopropyl group migrations on an aromatic ring can occur under acidic conditions. These migrations typically proceed through a carbocation intermediate. In the context of this compound, protonation of the aromatic ring could potentially lead to the formation of a carbocation, which could then facilitate the migration of the isopropyl group to an adjacent, less sterically hindered position. However, such reactions generally require forcing conditions.

Ether Cleavage Mechanisms

The isopropoxy group in this compound is an ether linkage and can be cleaved under strongly acidic conditions. masterorganicchemistry.commasterorganicchemistry.com The mechanism of ether cleavage can be either SN1 or SN2, depending on the structure of the ether. masterorganicchemistry.comyoutube.com

In the case of this compound, the carbon atom of the isopropoxy group attached to the oxygen is a secondary carbon. Cleavage of this ether bond with a strong acid like HI or HBr would likely proceed through a mechanism with some SN1 character, involving the protonation of the ether oxygen to form a good leaving group (isopropanol), followed by the formation of a secondary carbocation on the isopropyl group, which is then attacked by the halide ion. However, an SN2 pathway cannot be entirely ruled out. The other product of this cleavage would be 4-isopropylcatechol.

The general reaction for the acid-catalyzed cleavage of the ether is as follows:

where HX is a strong acid such as HI or HBr.

The following table outlines the expected products from the ether cleavage reaction:

| Reactant | Reagent | Major Products |

| This compound | HI (conc.) | 4-Isopropylcatechol, 2-Iodopropane |

| This compound | HBr (conc.) | 4-Isopropylcatechol, 2-Bromopropane |

Radical-Mediated Transformations and Inhibition Studies

The chemical behavior of this compound in radical-mediated processes is largely dictated by the phenolic hydroxyl group and the steric hindrance provided by the adjacent isopropoxy group. As a hindered phenol, it is anticipated to be an effective radical scavenger, a property that is critical in inhibiting oxidative processes.

The primary mechanism of radical inhibition by hindered phenols involves the donation of the hydrogen atom from the hydroxyl group to a radical species, thereby neutralizing the radical and terminating the radical chain reaction. In the case of this compound, this process would result in the formation of a relatively stable phenoxyl radical. The stability of this radical is enhanced by the delocalization of the unpaired electron across the aromatic ring and the steric shielding provided by the ortho-isopropoxy and para-isopropyl groups, which hinders further reactions that could lead to degradation.

The antioxidant properties of hindered phenols are well-documented, with their efficacy being closely linked to the nature and position of the substituents on the aromatic ring. These compounds are known to inhibit lipid peroxidation, a process that involves the oxidative degradation of lipids by radical chain reactions. The inhibitory action stems from the ability of the phenol to donate a hydrogen atom to the lipid peroxyl radicals, thus breaking the propagation cycle of the peroxidation process.

While specific studies detailing the radical-mediated transformations of this compound are not extensively available, the general principles of hindered phenol chemistry suggest that its primary role in such environments would be that of an antioxidant. The transformation products would likely arise from the coupling of the phenoxyl radicals, leading to the formation of dimers and other oligomeric species.

Photochemical and Electrochemical Reaction Pathways

The photochemical and electrochemical behavior of this compound is expected to be influenced by the presence of the phenolic hydroxyl group and the aromatic ring, which are susceptible to photo-oxidation and electrochemical oxidation.

Photochemical Pathways:

Studies on the photocatalytic degradation of structurally related phenolic compounds, such as 4-isopropylphenol and 4,4'-isopropylidenebis(2,6-dibromophenol), provide insights into the potential photochemical reaction pathways for this compound. The degradation of 4-isopropylphenol in the presence of a TiO2 photocatalyst has been shown to follow pseudo-first-order kinetics. researchgate.net This suggests that under similar conditions, this compound could also undergo photocatalytic degradation.

The primary steps in the photocatalytic degradation of phenolic compounds typically involve the generation of highly reactive hydroxyl radicals, which can attack the aromatic ring. For halogenated phenols, dehalogenation is often an initial step, followed by cleavage of the bond between the benzene (B151609) ring and the isopropyl group. nih.gov By analogy, the photochemical degradation of this compound could proceed via hydroxylation of the aromatic ring and potential cleavage of the ether or isopropyl group linkages, leading to a variety of smaller organic molecules.

Electrochemical Reaction Pathways:

The electrochemical oxidation of phenols provides a controlled method to study their transformation products. Research on the electrochemical oxidation of 4-isopropylphenol, a close structural analog, has shown that the reaction leads to the formation of dimeric products. researchgate.net This process is believed to occur through the generation of a phenoxyl radical at the electrode surface, which then couples with another radical to form a dimer.

The main oxidation products of 4-isopropylphenol in aqueous solutions have been identified and characterized by their retention times in liquid chromatography. researchgate.net These findings suggest that the electrochemical oxidation of this compound would likely follow a similar pathway, leading to the formation of corresponding dimeric structures. The table below illustrates the types of products that could be expected based on the study of 4-isopropylphenol.

| Putative Product Type from this compound Oxidation | Analogous 4-Isopropylphenol Oxidation Product Retention Time (tR, min) researchgate.net | Notes |

|---|---|---|

| Dimer (C-C linked) | 22.7 | The formation of dimers is a common pathway in the oxidation of phenols. The exact linkage (C-C or C-O) and position would influence the retention time. |

| Dimer (C-O linked) | 18.9 |

The electrochemical oxidation of 2-propanol, a component of the isopropoxy group, has also been studied and shown to primarily yield acetone. rsc.org This suggests that under certain electrochemical conditions, the isopropoxy group of this compound could potentially be oxidized.

Derivatization and Application As Chemical Building Blocks

Synthesis of Functionalized Phenolic Derivatives

The chemical architecture of 2-isopropoxy-4-isopropylphenol allows for the synthesis of a variety of functionalized derivatives. The reactivity of the phenolic hydroxyl group and the aromatic ring can be exploited to introduce new functional groups, thereby altering the molecule's properties for specific applications.

Key derivatization reactions for phenols like this compound include:

Etherification: The hydroxyl group can be readily converted into an ether. For instance, reaction with an alkyl halide under basic conditions (Williamson ether synthesis) would yield a dialkoxybenzene derivative. This approach is fundamental in modifying the solubility and electronic properties of the parent molecule.

Esterification: Reaction with carboxylic acids or their derivatives (like acid chlorides or anhydrides) transforms the phenol (B47542) into a corresponding ester. This is a common strategy for protecting the hydroxyl group or for creating molecules with specific biological or material properties.

Electrophilic Aromatic Substitution: The electron-donating nature of the hydroxyl and alkoxy groups activates the benzene (B151609) ring, making it susceptible to electrophilic substitution reactions such as nitration, halogenation, sulfonation, and Friedel-Crafts alkylation/acylation. The positions of these substitutions are directed by the existing groups on the ring.

Table 1: Potential Derivatization Reactions of this compound

| Reaction Type | Reagents | Functional Group Targeted | Potential Product Class |

| Etherification | Alkyl Halide, Base | Hydroxyl Group | Dialkoxybenzene Derivatives |

| Esterification | Acid Chloride, Base | Hydroxyl Group | Phenyl Ester Derivatives |

| Nitration | Nitric Acid, Sulfuric Acid | Aromatic Ring | Nitroaromatic Compounds |

| Halogenation | Br₂, FeBr₃ | Aromatic Ring | Halogenated Phenols |

| Sulfonation | Fuming Sulfuric Acid | Aromatic Ring | Phenolsulfonic Acids |

These derivatization pathways underscore the compound's potential as a scaffold for generating a library of molecules with tailored characteristics.

Role as Intermediates in Complex Organic Synthesis

The true value of a building block compound is realized in its ability to serve as a key intermediate in multi-step syntheses. This compound possesses the structural elements necessary to function as a precursor for various high-value chemical entities, including heterocyclic compounds and polymers.

While direct synthesis routes starting from this compound are not extensively documented, the utility of structurally similar phenols in constructing complex heterocycles is well-established. For example, a patented process details the synthesis of 5-((2,4-diaminopyrimidin-5-yl)oxy)-4-isopropyl-2-methoxybenzenesulfonamide, a phenoxy diaminopyrimidine compound. google.com This synthesis starts with 2-isopropylphenol (B134262) and proceeds through a 2-isopropyl-4-methoxyphenol (B185704) intermediate.

The key transformation involves the alkylation of the phenolic oxygen with chloroacetonitrile, followed by reaction with guanidine (B92328) to form the diaminopyrimidine ring. google.com This established synthetic route provides a clear blueprint for how a substituted phenol, such as this compound, could be used to generate analogous phenoxy diaminopyrimidine structures, which are significant in medicinal chemistry.

Phenolic compounds are fundamental monomers in the polymer industry, particularly for producing phenol-formaldehyde resins (also known as phenolic resins). The synthesis of these polymers involves the reaction of a phenol with an aldehyde, typically formaldehyde, under acidic or basic conditions.

The isomer of the title compound, 4-isopropylphenol (B134273), is noted for its relevance in the production of commodity chemicals like bisphenol A (BPA), which is a monomer for polycarbonate plastics and epoxy resins. wikipedia.org The production of isopropylphenols generally involves the alkylation of phenol with propylene. wikipedia.org While specific research on the incorporation of this compound into phenol resins is limited, its structural similarity to other polymer-forming phenols suggests it could potentially act as a monomer or a modifying agent in polymerization processes. The presence of the ortho-isopropoxy group would likely influence the polymer's final properties, such as its cross-linking density, thermal stability, and chemical resistance.

Exploitation in Catalysis and Material Science

The application of this compound in the fields of catalysis and material science is an area with potential for exploration. Phenolic compounds can be transformed into ligands for metal catalysts or used as antioxidants to protect materials from degradation. An analogue, 2-isopropoxy-4-propenylphenol, is functionally related to catechol, a known structural motif in coordination chemistry and material science. nih.gov

Furthermore, the isomerization of 2-isopropylphenol to 4-isopropylphenol is a catalyzed process, highlighting the role of catalysis in manipulating phenol isomers for specific industrial uses. google.com While direct catalytic applications of this compound are not reported, its derivatives could be designed to serve as ligands, with the bulky substituents providing steric influence in a catalytic pocket. In material science, beyond its potential role in polymers, it could be investigated as a precursor for specialty chemicals, coatings, or as an antioxidant in various formulations.

Environmental Chemical Research and Degradation Studies

Biodegradation Mechanisms of Isopropoxyphenols

Biodegradation is a key process in the removal of phenolic compounds from the environment, mediated by a diverse range of microorganisms.

The microbial degradation of phenolic compounds typically occurs under aerobic conditions and is initiated by hydroxylation of the aromatic ring. tandfonline.comijrrjournal.com Microorganisms, particularly bacteria from genera such as Pseudomonas, Bacillus, and Rhodococcus, are known to utilize phenols as a source of carbon and energy. researchgate.netnih.gov

The degradation of a substituted phenol (B47542) like 2-Isopropoxy-4-isopropylphenol is expected to begin with the enzymatic action of a phenol hydroxylase. This enzyme introduces a second hydroxyl group onto the benzene (B151609) ring, typically at the ortho position to the existing hydroxyl group, forming a catechol derivative. tandfonline.commdpi.com This initial step is crucial as it prepares the stable aromatic ring for subsequent cleavage.

Following the formation of the catechol intermediate, the aromatic ring is cleaved by dioxygenase enzymes. This can occur through two primary pathways: ijrrjournal.comfrontiersin.org

Ortho-cleavage pathway: The enzyme catechol 1,2-dioxygenase breaks the bond between the two hydroxyl groups, leading to the formation of cis,cis-muconic acid. nih.govmdpi.com This is then further metabolized into intermediates of the Krebs cycle, such as succinate (B1194679) and acetyl-CoA. mdpi.com

Meta-cleavage pathway: The enzyme catechol 2,3-dioxygenase cleaves the ring at a bond adjacent to one of the hydroxyl groups, producing 2-hydroxymuconic semialdehyde. frontiersin.orgnih.gov This compound also enters central metabolic pathways, eventually being mineralized to carbon dioxide and water.

The specific pathway utilized can depend on the microbial species and the structure of the phenolic compound. ijrrjournal.com For this compound, the degradation would likely produce a series of intermediate metabolites before complete mineralization.

Table 1: Plausible Microbial Degradation Metabolites of this compound

| Metabolite | Precursor | Enzyme Class (Postulated) | Pathway Step |

|---|---|---|---|

| 3-Isopropoxy-5-isopropyl-catechol | This compound | Phenol Hydroxylase | Initial Hydroxylation |

| 4-Isopropoxy-6-isopropyl-2-hydroxymuconic semialdehyde | 3-Isopropoxy-5-isopropyl-catechol | Catechol 2,3-dioxygenase | Meta-Cleavage |

| 2-Hydroxy-3-isopropoxy-5-isopropyl-cis,cis-muconic acid | 3-Isopropoxy-5-isopropyl-catechol | Catechol 1,2-dioxygenase | Ortho-Cleavage |

| Krebs Cycle Intermediates (e.g., Acetyl-CoA, Succinate) | Alicyclic intermediates | Various dehydrogenases, isomerases, etc. | Further Metabolism |

White-rot fungi are potent degraders of a wide range of persistent organic pollutants, including phenolic compounds, due to their extracellular lignin-degrading enzyme systems. researchgate.net These enzymes, which include laccases and peroxidases like Manganese Peroxidase (MnP) and Lignin (B12514952) Peroxidase (LiP), are non-specific and can oxidize a broad spectrum of aromatic substrates. researchgate.netnih.gov

Laccase (Lac): This multi-copper oxidase catalyzes the oxidation of phenolic compounds by removing a hydrogen atom from the hydroxyl group, generating a phenoxyl radical. mdpi.commdpi.com These radicals can undergo further non-enzymatic reactions, leading to polymerization or ring cleavage. Laccases are effective against phenolic substrates and their activity can be enhanced by the presence of mediators. nih.gov

Manganese Peroxidase (MnP): This heme-containing peroxidase requires hydrogen peroxide (H₂O₂) for its catalytic activity. mdpi.com MnP oxidizes Mn²⁺ to the highly reactive Mn³⁺, which then acts as a diffusible redox mediator. nih.govfrontiersin.org The chelated Mn³⁺ can oxidize phenolic structures in compounds like this compound, initiating the degradation process. frontiersin.org MnP is particularly effective in degrading phenolic components of lignin and related xenobiotics. researchgate.net

These fungal enzymes play a significant role in the natural attenuation of phenolic contaminants in soil and terrestrial environments. nih.gov

Abiotic Degradation Processes in Aquatic and Terrestrial Environments

In addition to biodegradation, abiotic processes contribute significantly to the transformation and removal of this compound from the environment, particularly in aquatic systems.

Photochemical degradation, or photolysis, is a key abiotic process for pollutants in surface waters exposed to sunlight. openresearchlibrary.org This process can occur through direct photolysis, where the compound itself absorbs light energy, or indirect photolysis, involving photosensitizing agents present in the water. For phenolic compounds, UV irradiation can lead to their degradation. researchgate.net The process often follows pseudo-first-order kinetics, where the rate of degradation is proportional to the concentration of the phenol. researchgate.netresearchgate.net

Studies on the related compound 4-isopropylphenol (B134273) have demonstrated its susceptibility to photocatalytic degradation using TiO₂ nanoparticles under UV light. The degradation rate is influenced by factors such as temperature and the form of the catalyst.

Table 2: Pseudo-First-Order Rate Constants (k) for Photocatalytic Degradation of 4-isopropylphenol

| Temperature (°C) | Catalyst | Rate Constant, k (min⁻¹) |

|---|---|---|

| 20 | TiO₂ nanoparticles | 0.0075 |

| 30 | TiO₂ nanoparticles | 0.011 |

| 40 | TiO₂ nanoparticles | 0.016 |

| 20 | TiO₂ nanoparticle-loaded fiber | 0.005 |

| 30 | TiO₂ nanoparticle-loaded fiber | 0.008 |

| 40 | TiO₂ nanoparticle-loaded fiber | 0.012 |

Data adapted from studies on 4-isopropylphenol, which serves as a proxy for this compound. researchgate.net

Advanced Oxidation Processes (AOPs) are a set of chemical treatment procedures designed to remove organic pollutants from water and wastewater by oxidation through reactions with highly reactive hydroxyl radicals (•OH). asianpubs.orgmdpi.com These methods are highly effective for the complete mineralization of recalcitrant compounds like phenols into CO₂ and H₂O. mdpi.com

Common AOPs for phenol degradation include:

UV/H₂O₂: The photolysis of hydrogen peroxide (H₂O₂) by UV light generates hydroxyl radicals, significantly accelerating phenol degradation compared to UV irradiation alone. mdpi.com

Fenton and Photo-Fenton Processes: The Fenton reaction uses a mixture of H₂O₂ and ferrous ions (Fe²⁺) to produce •OH radicals. asianpubs.org The efficiency is greatly enhanced by UV light (photo-Fenton), which promotes the regeneration of Fe²⁺ from Fe³⁺. mdpi.com The photo-Fenton process is one of the most effective AOPs for phenol degradation. asianpubs.org

Photocatalysis (e.g., UV/TiO₂): In this heterogeneous process, a semiconductor catalyst like titanium dioxide (TiO₂) is activated by UV light, generating electron-hole pairs that lead to the formation of hydroxyl radicals and other reactive oxygen species. bepls.commdpi.com

Sonochemistry (Ultrasound): The application of high-frequency ultrasound waves (sonolysis) can degrade organic compounds through acoustic cavitation—the formation, growth, and implosion of microscopic bubbles, which creates localized high-temperature and high-pressure zones, generating radicals. mdpi.com

Table 3: Comparison of AOP Efficiency for Phenol Degradation

| AOP Method | Conditions | Degradation Efficiency (%) | Time (min) |

|---|---|---|---|

| Coupled Electro-oxidation/Ozonation | - | 100 | 60 |

| Photo-Fenton | - | 36 | 60 |

| Photo-Fenton | - | 67 | 120 |

| UV/H₂O₂ | pH 3 | ~90 | 30 |

| UV/TiO₂ | pH 11 | 30 | 120 |

Data based on general phenol degradation studies, providing a comparative benchmark. mdpi.combepls.comresearchgate.net

Environmental Fate Modeling and Persistence Assessment

Environmental fate models are quantitative tools used to predict the distribution, concentration, and persistence of chemicals in the environment. researchgate.net These models integrate a compound's physicochemical properties with data on transport, transfer, and degradation processes to simulate its behavior in different environmental compartments like water, soil, and air. researchgate.net

For phenolic compounds, key factors influencing their environmental fate and persistence include:

Biodegradability: The presence of adapted microbial communities capable of degrading the compound is a primary determinant of its persistence in soil and water. epa.gov Phenol itself is generally considered to be non-persistent, with a half-life in water ranging from 2 to 20 days. dcceew.gov.au

Photolysis Rate: In sunlit surface waters, photodegradation can be a rapid removal mechanism. openresearchlibrary.org

Sorption: The tendency of the compound to adsorb to soil organic matter or sediment can affect its bioavailability for microbial degradation and its mobility. nih.gov

Specific environmental fate models for this compound are not widely documented. However, its persistence assessment would rely on a weight-of-evidence approach, combining data from laboratory biodegradation and photodegradation studies with its physical-chemical properties to estimate half-lives in relevant environmental compartments. nih.gov Given the general susceptibility of phenols to both microbial and photochemical degradation, this compound is not expected to be highly persistent in the environment. who.int

Theoretical and Computational Chemistry in Understanding 2 Isopropoxy 4 Isopropylphenol

Quantum Chemical Calculations of Electronic Structure and Reactivity

Quantum chemical calculations are fundamental in describing the electronic properties of a molecule and predicting its reactivity. These methods, based on the principles of quantum mechanics, can provide detailed information about the distribution of electrons and the energies of molecular orbitals.

Frontier Molecular Orbital Theory Applications

Frontier Molecular Orbital (FMO) theory is a key component of quantum chemical analysis, focusing on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energies of these orbitals and the HOMO-LUMO gap are critical indicators of a molecule's reactivity. A smaller HOMO-LUMO gap generally suggests higher reactivity. For 2-Isopropoxy-4-isopropylphenol, the electron-donating nature of the hydroxyl and isopropoxy groups, as well as the alkyl group, would be expected to raise the energy of the HOMO, making the molecule more susceptible to electrophilic attack. Conversely, these groups would have a lesser effect on the LUMO.

Table 1: Illustrative Frontier Molecular Orbital Energies for this compound (Note: The following data is illustrative and represents typical values for similar phenolic compounds, as specific computational studies on this compound are not readily available in the referenced literature.)

| Molecular Orbital | Energy (eV) |

| HOMO | -5.5 |

| LUMO | -0.8 |

| HOMO-LUMO Gap | 4.7 |

These values would be calculated using methods such as Density Functional Theory (DFT) with a suitable basis set. The distribution of the HOMO would likely be concentrated on the phenol (B47542) ring and the oxygen atoms of the hydroxyl and isopropoxy groups, indicating these as the primary sites for oxidation or electrophilic attack. The LUMO, on the other hand, would be distributed more across the aromatic ring, indicating potential sites for nucleophilic attack.

Reaction Mechanism Prediction and Transition State Analysis

Quantum chemical calculations are powerful tools for mapping out potential reaction pathways for this compound. By calculating the potential energy surface for a given reaction, it is possible to identify the most likely mechanism, including the structures of intermediates and transition states. For instance, in an electrophilic substitution reaction on the aromatic ring, calculations could predict the preferred position of attack (ortho or meta to the existing substituents) by comparing the energies of the transition states for each pathway.

Transition state analysis involves locating the saddle point on the potential energy surface that connects reactants and products. The energy of this transition state determines the activation energy of the reaction. For a reaction involving the phenolic hydroxyl group, such as deprotonation, computational methods can model the interaction with a base and determine the energetic feasibility of the proton transfer.

Molecular Dynamics Simulations for Conformational Analysis and Interactions

While quantum chemical calculations provide a static picture of a molecule, molecular dynamics (MD) simulations offer a dynamic view of its behavior over time. By solving Newton's equations of motion for the atoms in the molecule and its environment, MD simulations can explore the conformational landscape and intermolecular interactions of this compound.

The presence of two flexible isopropoxy and isopropyl groups suggests that this compound can adopt multiple low-energy conformations. MD simulations can reveal the relative populations of these conformers and the energy barriers between them. This information is crucial for understanding how the molecule's shape influences its properties and interactions.

Furthermore, MD simulations can be used to study the interactions of this compound with other molecules, such as solvents or potential binding partners. By simulating the compound in a box of water molecules, for example, one can analyze the hydrogen bonding patterns and solvation structure, providing insights into its solubility.

Quantitative Structure-Activity Relationship (QSAR) Modeling of Chemical Properties

Quantitative Structure-Activity Relationship (QSAR) models are statistical models that relate the chemical structure of a compound to its properties or activities. nih.gov These models are built by finding a mathematical relationship between calculated molecular descriptors and experimentally determined properties for a series of related compounds. While specific QSAR models for this compound are not available, the methodology can be described.

To develop a QSAR model for a property of interest (e.g., antioxidant activity) for a class of phenols including this compound, one would first need a dataset of compounds with known activity values. Then, a variety of molecular descriptors would be calculated for each compound. These can include:

Constitutional descriptors: Molecular weight, number of atoms, etc.

Topological descriptors: Indices that describe the connectivity of the molecule.

Quantum chemical descriptors: HOMO/LUMO energies, dipole moment, partial charges.

3D descriptors: Molecular surface area, volume.

Using statistical methods like multiple linear regression or partial least squares, a mathematical equation is derived that best correlates the descriptors with the activity. nih.gov Such a model could then be used to predict the activity of new, untested phenolic compounds.

Table 2: Examples of Molecular Descriptors for QSAR Modeling of Phenolic Compounds

| Descriptor Type | Example Descriptor | Relevance |

| Constitutional | Molecular Weight | Size of the molecule |

| Topological | Wiener Index | Branching of the molecule |

| Quantum Chemical | HOMO Energy | Susceptibility to oxidation |

| 3D | Solvent Accessible Surface Area | Interaction with the environment |

Docking Studies for Molecular Recognition in Chemical Systems

Molecular docking is a computational technique that predicts the preferred orientation of one molecule when bound to a second to form a stable complex. mdpi.com This is particularly useful for understanding how a molecule like this compound might interact with a specific binding site, such as the active site of an enzyme or a receptor. mdpi.com

The process involves placing the this compound molecule (the ligand) into the binding site of the target molecule (the receptor) in various conformations and orientations. A scoring function is then used to estimate the binding affinity for each pose, with lower scores typically indicating a more favorable interaction. mdpi.com

For example, if one were to investigate the potential of this compound to inhibit a particular enzyme, docking studies could predict whether the molecule fits within the active site and what types of interactions (e.g., hydrogen bonds, hydrophobic interactions) stabilize the complex. The results of a docking study are often visualized to provide a 3D representation of the binding mode.

Q & A

Basic Research Questions

Q. What are the recommended analytical methods for quantifying 2-Isopropoxy-4-isopropylphenol in complex mixtures?

- Methodological Answer : High-performance liquid chromatography (HPLC) with a mobile phase of methanol and sodium acetate buffer (pH 4.6) is effective for separation, as demonstrated in pharmacopeial methods for structurally similar phenolic compounds . Coupling with UV detection at 254 nm enhances sensitivity for aromatic systems. For trace analysis, mass spectrometry (LC-MS) provides higher specificity, particularly in biological or environmental matrices.

Q. How can researchers safely handle this compound in laboratory settings?

- Methodological Answer : Follow protocols for phenolic compounds: use gloves, eye protection, and fume hoods to avoid dermal/ocular exposure. Store in inert atmospheres at -20°C to minimize degradation, as recommended for analogous isopropyl-substituted phenols . Monitor vapor pressure (estimated 0.3–0.5 mmHg at 25°C) to assess inhalation risks .

Q. What synthetic routes are commonly used to prepare this compound?

- Methodological Answer : Alkylation of 4-isopropylphenol with isopropyl bromide in the presence of a base (e.g., K₂CO₃) under reflux conditions is a standard method. Alternatively, nucleophilic aromatic substitution on 2-chloro-4-isopropylphenol using isopropanol with catalytic acid may yield higher regioselectivity . Purification via silica gel chromatography is advised to remove unreacted starting materials.

Advanced Research Questions

Q. How do structural modifications (e.g., substituent position) affect the compound’s stability under oxidative conditions?

- Methodological Answer : Perform accelerated stability studies by exposing the compound to H₂O₂ or UV light and analyzing degradation products via GC-MS or NMR. Compare with analogues like 2-methoxy-4-propylphenol, where the isopropoxy group may reduce steric hindrance, increasing susceptibility to oxidation . Kinetic modeling of degradation rates can clarify substituent effects.

Q. What strategies resolve contradictions in reported toxicity data for this compound?

- Methodological Answer : Re-evaluate endpoints (e.g., dermal sensitization vs. systemic toxicity) using standardized assays (e.g., OECD TG 429 for skin sensitization). Cross-reference with RIFM safety assessments for structurally related compounds, which highlight concentration-dependent thresholds for adverse effects . Meta-analyses of existing data should account for variations in experimental models (e.g., in vitro vs. in vivo).

Q. How can computational modeling predict the compound’s interactions in catalytic systems (e.g., enzyme inhibition)?

- Methodological Answer : Use density functional theory (DFT) to calculate electron density distributions and identify reactive sites. Molecular docking simulations (e.g., AutoDock Vina) can predict binding affinities to targets like cytochrome P450 enzymes. Validate predictions with experimental IC₅₀ measurements in enzyme inhibition assays .

Methodological Considerations Table

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.